molecular formula C12H11N7 B565150 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215752-55-8

2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3

Cat. No.: B565150
CAS No.: 1215752-55-8
M. Wt: 256.287
InChI Key: APCQHYAQHVJZMQ-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a novel labeled analog of the food mutagen and carcinogen 4,8-DiMeIQx. This compound is primarily used in proteomics research and is known for its unique molecular structure, which includes an azido group and deuterium labeling .

Preparation Methods

The synthesis of 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves several steps. The starting materials typically include 3,4,8-trimethylimidazo[4,5-f]quinoxaline, which undergoes azidation to introduce the azido group. The reaction conditions often involve the use of sodium azide in a suitable solvent, such as dimethylformamide (DMF), under controlled temperature and pressure . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has several scientific research applications:

    Proteomics Research: It is used as a labeled analog in proteomics to study protein interactions and modifications.

    Chemical Biology: The compound is used to investigate biological pathways and molecular mechanisms involving azido groups.

    Medicinal Chemistry: Researchers use this compound to develop new drugs and study their interactions with biological targets.

    Industrial Applications: It is used in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves its interaction with molecular targets through the azido group. The azido group can undergo bioorthogonal reactions, allowing the compound to label and track specific biomolecules in complex biological systems. The deuterium labeling also provides unique spectroscopic properties, aiding in the detection and analysis of the compound in various applications .

Comparison with Similar Compounds

2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 can be compared with other similar compounds, such as:

    4,8-DiMeIQx: A food mutagen and carcinogen, which is the parent compound of the labeled analog.

    2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: A similar compound without the azido group.

    2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: Another analog with different methyl group positions.

The uniqueness of this compound lies in its azido group and deuterium labeling, which provide distinct chemical and spectroscopic properties useful in various research applications.

Properties

IUPAC Name

2-azido-4,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)19(3)12(16-10)17-18-13/h4-5H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCQHYAQHVJZMQ-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2C)C)N=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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